

# Synthesis of Octadecycloxyethyl benzyl 9-[2-phosphonomethoxyethyl]guanine: A Technical Guide

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## Compound of Interest

Compound Name: *Ode-bn-pmeg*

Cat. No.: *B12742289*

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## Abstract

Octadecycloxyethyl benzyl 9-[2-phosphonomethoxyethyl]guanine (**ODE-Bn-PMEG**) is a potent acyclic nucleoside phosphonate prodrug with significant antiviral activity, particularly against human papillomavirus (HPV).[1] As a lipophilic prodrug of 9-[2-(phosphonomethoxy)ethyl]guanine (PMEG), **ODE-Bn-PMEG** is designed for enhanced cellular uptake.[1] Once inside the cell, it is metabolized to the active antiviral agent, PMEG diphosphate, which acts as a DNA chain terminator. This technical guide provides a comprehensive overview of the synthesis of **ODE-Bn-PMEG**, its mechanism of action, and relevant quantitative data, based on available scientific literature.

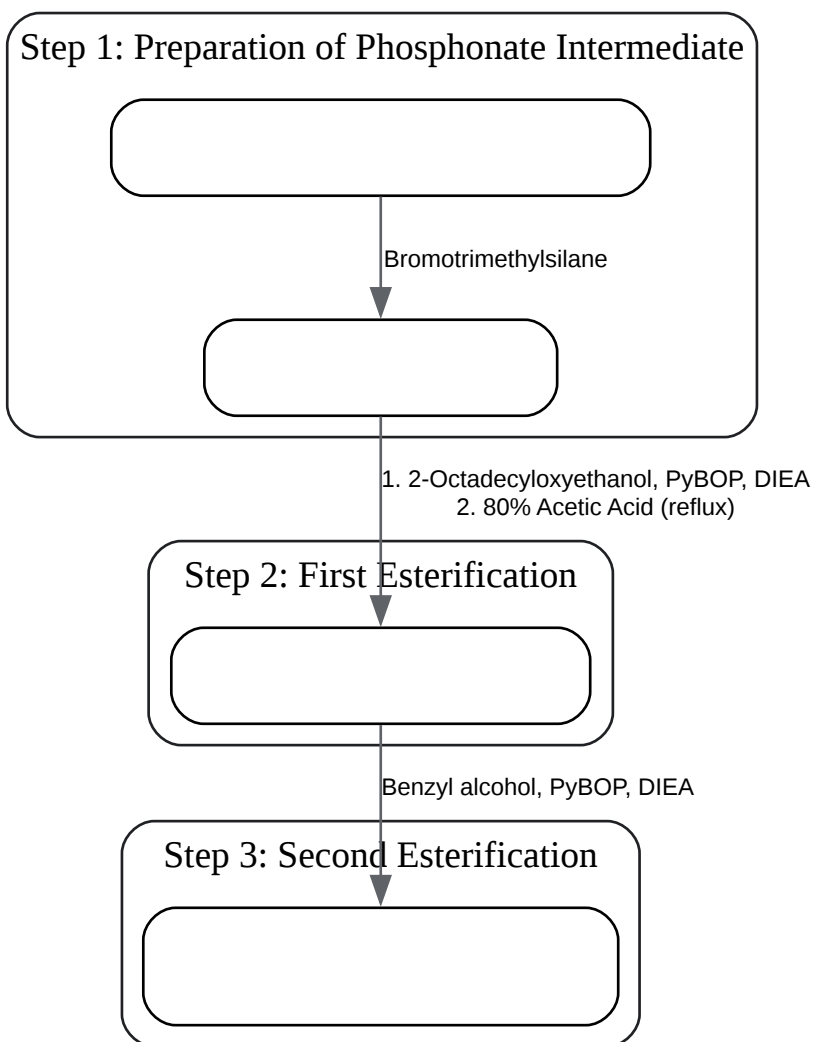
## Introduction

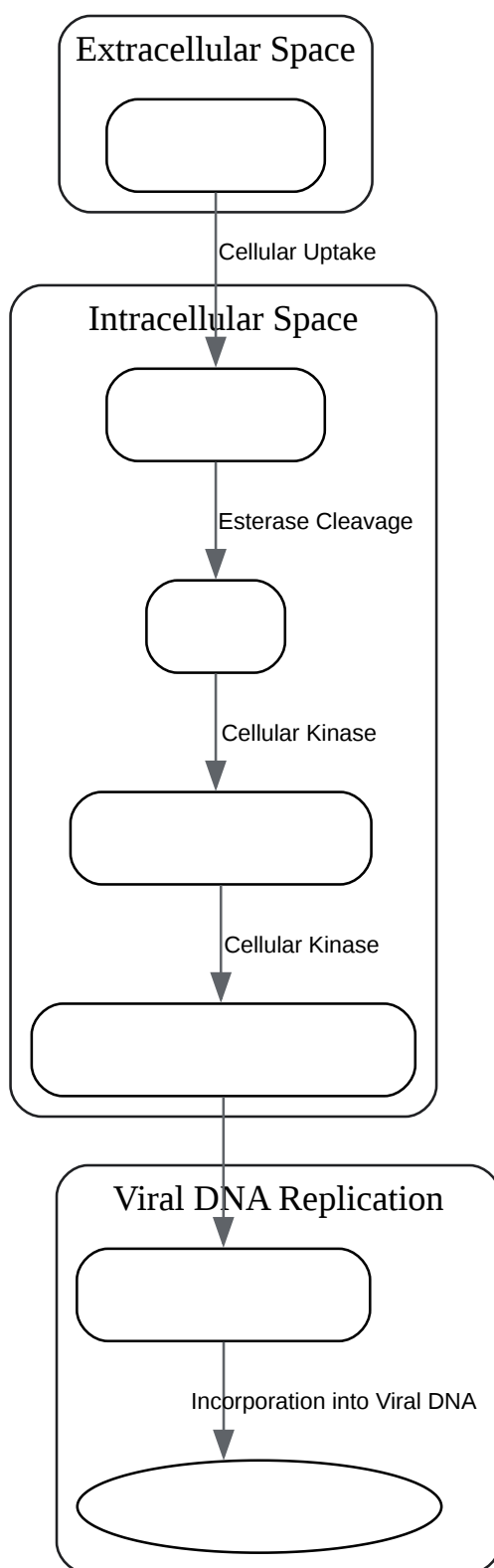
9-[2-(phosphonomethoxy)ethyl]guanine (PMEG) is an acyclic nucleoside phosphonate with broad-spectrum antiviral and cytostatic activities.[2] However, its therapeutic potential is limited by poor cellular permeability due to the negatively charged phosphonate group. To overcome this limitation, various prodrug strategies have been developed. **ODE-Bn-PMEG** is a double prodrug of PMEG, where the phosphonate is masked with both an octadecycloxyethyl (ODE) and a benzyl (Bn) group. These lipophilic moieties enhance the molecule's ability to cross cell membranes.

## Synthetic Pathway

The synthesis of **ODE-Bn-PMEG** involves a multi-step process starting from a protected guanine derivative. While the detailed experimental protocol with specific quantities and yields is not fully available in the public domain, the general synthetic route has been outlined in the primary literature. The key steps include the sequential esterification of a PMEG precursor to introduce the octadecyloxyethyl and benzyl promoieties.

## Experimental Workflow





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## References

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- 2. researchgate.net [researchgate.net]
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